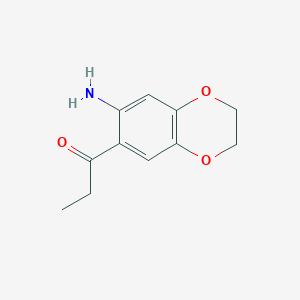

1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one

Description

1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is a benzodioxin derivative characterized by a 1,4-benzodioxin core substituted with an amino group at position 7 and a propan-1-one moiety at position 4. This compound is of interest due to its structural similarity to bioactive molecules with antihepatotoxic, immunomodulatory, and receptor-targeting properties .

Properties

IUPAC Name |

1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-9(13)7-5-10-11(6-8(7)12)15-4-3-14-10/h5-6H,2-4,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRODHYUWLAMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1N)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200404 | |

| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164526-14-1 | |

| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164526-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with different alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one has been studied for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that benzodioxin derivatives can inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Neuropharmacology

This compound may interact with neurotransmitter systems due to its ability to cross the blood-brain barrier. Investigations into its effects on:

- Cognitive Function : Research is ongoing to evaluate its potential in enhancing cognitive abilities or treating neurodegenerative diseases.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. This property can be useful in designing drugs that target metabolic disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |

| Study 2 | Cytotoxicity | Showed selective cytotoxicity towards A549 lung cancer cells with an IC50 value of 25 µM. |

| Study 3 | Neuroprotective Effects | Indicated potential neuroprotective effects in animal models of Alzheimer's disease. |

Industrial Applications

In addition to its pharmaceutical applications, this compound can be utilized in:

Material Science

The unique chemical structure allows for the development of new materials with specific properties such as:

- Polymers : Incorporation into polymer matrices to enhance mechanical properties or thermal stability.

- Coatings : Use in coatings that require specific chemical resistance or adhesion properties.

Mechanism of Action

The mechanism of action of 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Modified Substituents

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one (CAS 20632-12-6)

- Structure: Lacks the 7-amino group present in the target compound.

- Properties: Reduced polarity due to the absence of the amino group, leading to differences in solubility and receptor interactions.

- Applications : Primarily used as a synthetic intermediate .

3,4-EDMC Hydrochloride (bk-EDMA)

- Structure: Features a methylamino group at position 2 of the propanone chain and a hydrochloride salt.

- Key Differences: The methylamino substitution introduces basicity, enhancing solubility in acidic conditions (UV/Vis: λmax 235, 282, 312 nm) .

- Biological Relevance : Used in pharmacological studies due to its stimulant properties .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one Hydrochloride

- Structure: Contains a morpholine ring at position 3 of the propanone chain.

Analogs with Antihepatotoxic Activity

3',4'-(1",4"-Dioxino) Flavone Derivatives

- Structure : Flavone or coumarin scaffolds fused with a 1,4-dioxane ring.

- Activity : Demonstrated significant hepatoprotective effects in CCl4-induced hepatotoxicity models, comparable to silymarin .

- Comparison: The target compound’s amino group may enhance antioxidant capacity, but direct antihepatotoxic data are unavailable .

Proroxan Hydrochloride

- Structure : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride.

- Solubility : Hydrochloride salt improves aqueous solubility (studied at pH 1.2–7.4), a critical factor for bioavailability .

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol

- Role : Scaffold for PD-1/PD-L1 inhibitors identified via machine learning models .

- Comparison: The target compound’s propanone chain may offer different binding modes compared to hydroxymethyl derivatives .

Ugi-Azide Four-Component Reaction Products

- Example : 1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one.

- Synthetic Utility : Highlights the versatility of benzodioxin cores in generating diverse pharmacophores .

Key Data Table

Biological Activity

1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 291.307 g/mol. The compound features a benzodioxin ring system that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific binding affinity and interaction pathways can modulate cellular activities, leading to diverse pharmacological effects.

Antioxidant Activity

Research indicates that derivatives of benzodioxin compounds exhibit significant antioxidant properties. A study demonstrated that certain analogs could inhibit human low-density lipoprotein (LDL) oxidation, which is crucial in preventing atherosclerosis .

Hypolipidemic Effects

In vivo studies have shown that this compound exhibits hypolipidemic activity. Specifically, it was found to reduce lipid levels in mice at doses of 100 and 300 mg/kg . This effect suggests potential applications in managing hyperlipidemia.

Calcium Channel Blockade

The compound has also been investigated for its calcium antagonist properties. It was reported that certain derivatives demonstrated calcium channel blocking activity comparable to established agents like flunarizine . This mechanism may contribute to its cardiovascular benefits.

Study 1: LDL Oxidation Inhibition

A series of experiments evaluated the efficacy of various benzodioxin derivatives in inhibiting LDL oxidation. Compounds similar to this compound were found to be significantly more effective than probucol, a known lipid-lowering agent .

Study 2: In Vivo Hypolipidemic Activity

In a controlled study involving mice, the administration of the compound at specified doses resulted in a notable decrease in serum cholesterol and triglyceride levels. The results indicated a dose-dependent response, affirming the compound's potential as a therapeutic agent for lipid management .

Data Table: Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one, and what are their respective yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a common approach involves coupling 7-amino-2,3-dihydro-1,4-benzodioxin-6-amine with a propanone derivative under acidic or basic catalysis. Reaction optimization (e.g., using potassium carbonate as a base in aprotic solvents) can improve yields, as seen in analogous benzodioxin derivatives . Purification typically involves column chromatography or recrystallization, with yields ranging from 45% to 70% depending on substituent steric effects .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the propanone carbonyl group (~200-210 ppm in 13C NMR) and benzodioxin aromatic protons (δ 6.5–7.0 ppm in 1H NMR). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while FT-IR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For purity, HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in vitro?

- Methodological Answer : The compound’s solubility depends on the polarity of the benzodioxin and propanone moieties. It is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. Stability studies (via accelerated degradation under heat/light) show that the amino group may oxidize over time; thus, storage under inert atmosphere (N₂/Ar) at −20°C is advised. LC-MS monitoring of degradation products (e.g., quinone derivatives) is essential for long-term stability assessment .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian09) can optimize the compound’s geometry and calculate electrostatic potential maps to identify reactive sites. Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases or GPCRs) predicts binding modes. For instance, the benzodioxin ring may engage in π-π stacking with aromatic residues, while the propanone group participates in hydrogen bonding . Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is required to confirm computational predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To mitigate this:

- Standardize assays using ISO-certified cell lines (e.g., HEK293 or HeLa) with controlled passage numbers.

- Perform dose-response curves in triplicate with internal controls (e.g., staurosporine for apoptosis assays).

- Use orthogonal assays (e.g., fluorescent probes vs. Western blot) to cross-validate target engagement .

- Analyze batch-to-batch compound purity via LC-MS to rule out impurities as confounding factors .

Q. How can the compound’s metabolic pathways be elucidated using advanced analytical techniques?

- Methodological Answer : Employ LC-QTOF-MS coupled with in vitro microsomal assays (human liver microsomes) to identify phase I/II metabolites. For example, oxidation of the propanone group to a carboxylic acid or glucuronidation of the amino group may occur. Stable isotope labeling (e.g., ¹³C-propanone) enhances metabolite tracking. Data analysis tools like MetaboLynx or XCMS streamline peak annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.